N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
The compound is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their pharmacological activities . They have been synthesized and evaluated for various properties such as anti-inflammatory and antibacterial activities .
Synthesis Analysis
Benzothiazole derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed based on IR, 1H, 13C NMR and mass spectral data .
Scientific Research Applications
Antimicrobial Applications
N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide derivatives have been synthesized and evaluated for their antimicrobial efficacy. Studies have shown that these compounds possess significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, their antifungal activity against strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus has been documented, suggesting these thiazole derivatives as valuable therapeutic agents for treating microbial infections (Desai, Rajpara, & Joshi, 2013).
Pharmacological Evaluation
The evaluation of these compounds for pharmacological properties, including anticonvulsant activities, has been conducted. Certain synthesized 4-thiazolidinone derivatives, designed as benzodiazepine receptor agonists, showed considerable anticonvulsant activity in preclinical models. One such compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, demonstrated not only anticonvulsant effects but also significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological effects (Faizi et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
The compound likely interacts with its targets, the COX enzymes, by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway. By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This results in a reduction of inflammation, pain, and fever, which are typically mediated by these prostaglandins.
Result of Action
The inhibition of COX enzymes and subsequent reduction in prostaglandin production result in anti-inflammatory effects . This can lead to a decrease in symptoms such as pain, swelling, and fever in inflammatory conditions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-4-9-18-15(21)10-13-11-24-17(19-13)20-16(22)12-5-7-14(23-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXQDYHCBUQKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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